molecular formula C15H16BrNO B8705661 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine

1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine

Cat. No.: B8705661
M. Wt: 306.20 g/mol
InChI Key: GMLCKISGTKLTTI-UHFFFAOYSA-N
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Description

1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine: is an organic compound that features a benzyl group substituted with a benzyloxy and bromo group, and an amine group substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine typically involves the following steps:

    Bromination: The starting material, 2-benzyloxybenzyl alcohol, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to yield 2-benzyloxy-5-bromo benzyl alcohol.

    Amination: The brominated intermediate is then reacted with methylamine under basic conditions to form the desired product, this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to handle hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products:

    Oxidation: Benzyloxy-5-bromo benzaldehyde or benzyloxy-5-bromo benzoic acid.

    Reduction: n-(2-Benzyloxy benzyl)-n-methylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential applications in the development of bioactive compounds.
  • Used in the synthesis of molecules for biological assays and studies.

Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • May serve as a building block for the synthesis of therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals.
  • Potential applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the benzyloxy and bromo groups may influence its binding affinity and specificity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

  • 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine
  • 2-(Benzyloxy)-5-bromo-N’-(2-hydroxybenzylidene)benzohydrazide
  • 2-(Benzyloxy)-5-bromo-N’-(5-bromo-2-propoxybenzylidene)benzohydrazide

Uniqueness:

  • The unique combination of the benzyloxy and bromo substituents on the benzyl group, along with the methylamine moiety, imparts distinct chemical and biological properties to 1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine.
  • Its specific structure may offer advantages in terms of reactivity and selectivity in various chemical reactions and biological interactions.

Properties

Molecular Formula

C15H16BrNO

Molecular Weight

306.20 g/mol

IUPAC Name

1-(5-bromo-2-phenylmethoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C15H16BrNO/c1-17-10-13-9-14(16)7-8-15(13)18-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3

InChI Key

GMLCKISGTKLTTI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a manner similar to that of Example 75(b), by reacting 22.5 g (77 mmol) of 2-benzyloxy-5-bromobenzaldehyde, 26.1 g (386 mmol) of methylamine hydrochloride and 7.3 g (116 mmol) of sodium cyanoborohydride, and after purification by chromatography on a column of silica eluted with a dichloromethane/methanol mixture (9/1) and 0.5% isopropylamine, 12.2 g (51%) of the expected product are obtained in the form of a pale yellow oil.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three

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